![molecular formula C11H14N2O5 B14055264 N-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide](/img/structure/B14055264.png)
N-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ribosylnicotinamide, also known as nicotinamide riboside, is a pyridine-nucleoside form of vitamin B3. It functions as a precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism. This compound has gained significant attention due to its potential health benefits, including its role in enhancing cellular energy production and promoting longevity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-ribosylnicotinamide can be synthesized through various methods. One common approach involves the enzymatic conversion of nicotinamide to nicotinamide riboside using nicotinamide riboside kinase. Another method includes the chemical synthesis from nicotinamide and ribose under specific reaction conditions .
Industrial Production Methods
Industrial production of N-ribosylnicotinamide typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the enzymes required for the biosynthesis of N-ribosylnicotinamide from simple sugar substrates .
Analyse Des Réactions Chimiques
Types of Reactions
N-ribosylnicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nicotinamide riboside mononucleotide.
Reduction: It can be reduced to form dihydronicotinamide riboside.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Major Products Formed
Applications De Recherche Scientifique
N-ribosylnicotinamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of NAD+ and its derivatives.
Biology: It plays a crucial role in cellular metabolism and energy production.
Medicine: It is being studied for its potential therapeutic effects in treating metabolic disorders, neurodegenerative diseases, and age-related conditions.
Industry: It is used in the production of dietary supplements and functional foods aimed at enhancing cellular health and longevity
Mécanisme D'action
N-ribosylnicotinamide exerts its effects by increasing the levels of NAD+ in cells. NAD+ is essential for various metabolic pathways, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. It also plays a role in DNA repair, gene expression, and cellular signaling. The molecular targets of N-ribosylnicotinamide include sirtuins, a family of proteins involved in regulating cellular health and longevity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide: Another form of vitamin B3, but less efficient in increasing NAD+ levels compared to N-ribosylnicotinamide.
Nicotinic Acid: Also a form of vitamin B3, but can cause flushing as a side effect.
Nicotinamide Mononucleotide: A direct precursor to NAD+, similar to N-ribosylnicotinamide but with different metabolic pathways.
Uniqueness
N-ribosylnicotinamide is unique due to its high bioavailability and efficiency in increasing NAD+ levels. It is also well-tolerated with minimal side effects, making it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C11H14N2O5 |
|---|---|
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
N-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O5/c14-5-7-8(15)9(16)11(18-7)13-10(17)6-2-1-3-12-4-6/h1-4,7-9,11,14-16H,5H2,(H,13,17) |
Clé InChI |
GSICVYYZYDCOFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)NC2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


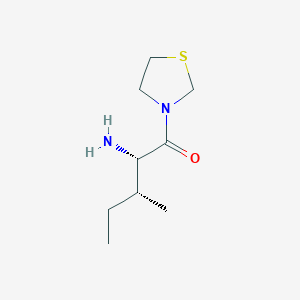
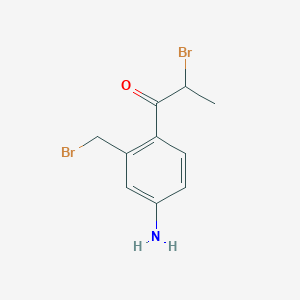
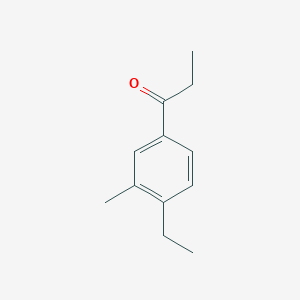

![2,5-Diazabicyclo[2.2.1]heptane, (1R)-](/img/structure/B14055211.png)
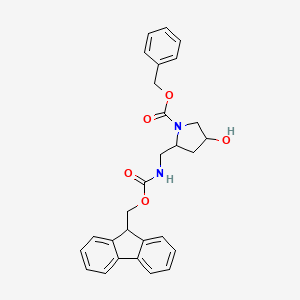

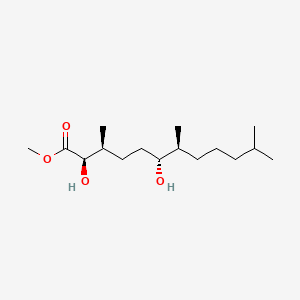


![2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile](/img/structure/B14055251.png)



